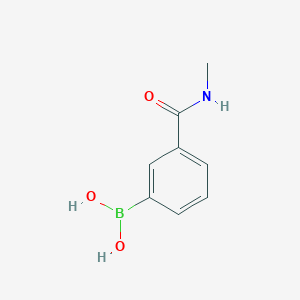

3-(N-Methylaminocarbonyl)phenylboronic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[3-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFFPNFUVMBPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378523 | |

| Record name | 3-(N-Methylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832695-88-2 | |

| Record name | 3-(N-Methylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(N-Methylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-(N-Methylaminocarbonyl)phenylboronic acid. The information is curated for professionals in research and development who require precise data for applications in organic synthesis, medicinal chemistry, and materials science. This document presents available quantitative data in a structured format, details relevant experimental methodologies, and illustrates a typical synthetic workflow.

Core Physical and Chemical Properties

This compound, a derivative of phenylboronic acid, is a solid compound at room temperature.[1] Its utility in scientific research stems from the versatile reactivity of the boronic acid moiety, particularly in cross-coupling reactions.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | [3-(methylcarbamoyl)phenyl]boronic acid | [1] |

| CAS Number | 832695-88-2 | [1] |

| Molecular Formula | C₈H₁₀BNO₃ | [1] |

| Molecular Weight | 178.98 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Phenylboronic acids are generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[2][3] Specific solubility data for this compound is not available. | |

| pKa | Data not available. The pKa of phenylboronic acid is approximately 8.83.[2] The acidity of substituted phenylboronic acids is influenced by the nature and position of the substituent.[4][5][6] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physical properties. The following sections outline standard methodologies applicable to the characterization of this compound.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity. A standard and widely used method for its determination is capillary melting point measurement.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is completely dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This is typically achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a controlled rate. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Determination of pKa by UV-Vis Spectroscopy

The acidity constant (pKa) of a boronic acid can be determined spectrophotometrically by measuring the change in absorbance at different pH values. This method is based on the different UV spectra of the acidic (boronic acid) and basic (boronate) forms of the molecule.[7]

Apparatus and Reagents:

-

UV-Vis spectrophotometer

-

pH meter

-

A set of buffers covering a wide pH range (e.g., citric acid-sodium phosphate for pH 3.6-8.7, borax for pH 8.7-11, and disodium hydrogen phosphate/sodium phosphate for pH 11-13)[7]

-

Acetonitrile (or other suitable organic solvent)

-

Concentrated HCl and NaOH solutions for pH adjustment

-

96-well UV-transparent microtiter plate

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile (e.g., 2.5 mM).[7]

-

Prepare a series of buffer solutions with known pH values, covering the expected pKa range. The ionic strength of the buffers should be kept constant (e.g., 0.1 M using KCl).[7]

-

In each well of the microtiter plate, mix a defined volume of the boronic acid stock solution with a specific buffer solution and, if necessary, additional solvent to maintain a consistent final solvent composition (e.g., water/acetonitrile = 3:1).[7]

-

Measure the UV-Vis spectrum (e.g., 200-400 nm) for each sample.[7]

-

Plot the absorbance at a specific wavelength (where the difference between the acid and base forms is maximal) against the pH of the solutions.

-

The pKa can be determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation or by finding the pH at the inflection point of the curve.[7]

Synthetic Workflow Visualization

Boronic acids are fundamental building blocks in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates a generalized synthetic pathway for the preparation of this compound from a corresponding aryl halide.

Caption: Generalized synthesis of this compound.

References

3-(N-Methylaminocarbonyl)phenylboronic acid chemical structure and analysis

This technical guide provides a comprehensive overview of 3-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, synthesis, and analytical characterization.

Chemical Structure and Properties

This compound, also known as 3-borono-N-methylbenzamide, possesses a phenyl ring substituted with a boronic acid group at position 3 and an N-methylaminocarbonyl group. This unique structure makes it a valuable intermediate in organic synthesis.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BNO₃ | [1] |

| Molecular Weight | 178.98 g/mol | [1] |

| CAS Number | 832695-88-2 | [2] |

| Appearance | Solid | [1] |

| Melting Point | 114-124 °C | [3] |

| InChI Key | FYFFPNFUVMBPRZ-UHFFFAOYSA-N | [1] |

Synthesis

A plausible synthetic route to this compound starts from 3-bromobenzoyl chloride. The synthesis involves two main steps: amidation followed by a borylation reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-bromo-N-methylbenzamide

-

In a round-bottom flask, dissolve 3-bromobenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (2 equivalents) in the same solvent to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromo-N-methylbenzamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified 3-bromo-N-methylbenzamide (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (1.1 equivalents) to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

-

Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding an aqueous solution of hydrochloric acid (1 M).

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Synthesis Workflow Diagram

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Ar-H |

| ~8.0 | d | 1H | Ar-H |

| ~7.8 | d | 1H | Ar-H |

| ~7.5 | t | 1H | Ar-H |

| ~2.8 | d | 3H | -CH₃ |

| ~8.0-9.0 | br s | 1H | -NH |

| ~8.0-8.5 | br s | 2H | -B(OH)₂ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~135 | Ar-C |

| ~134 | Ar-C (C-B) |

| ~130 | Ar-C |

| ~129 | Ar-C |

| ~128 | Ar-C |

| ~126 | Ar-C |

| ~26 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |

| 3350-3310 | N-H stretch | Amide (-NH) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl (-CH₃) |

| 1680-1640 | C=O stretch | Amide (Amide I) |

| 1600-1450 | C=C stretch | Aromatic |

| 1570-1515 | N-H bend | Amide (Amide II) |

| 1400-1300 | B-O stretch | Boronic acid |

Experimental Protocol: FT-IR Spectroscopy

-

Prepare the sample for analysis, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) |

| [M+H]⁺ | 179.0781 |

| [M+Na]⁺ | 201.0600 |

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the spectrum to determine the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compound.

Table 6: Representative HPLC Method for this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Analysis

-

Prepare a standard solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

-

Set up the HPLC system with the specified column and mobile phases.

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample solution and run the gradient program.

-

Monitor the chromatogram and determine the retention time and peak area of the main component to assess its purity.

Application in Drug Development: Targeting the PI3K/Akt/mTOR Pathway

This compound serves as a crucial intermediate in the synthesis of small molecule inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is frequently observed in various cancers.

Inhibitors derived from this boronic acid derivative can be designed to bind to the ATP-binding pocket of PI3K or mTOR, thereby blocking their kinase activity. This inhibition leads to the downregulation of downstream signaling events, ultimately resulting in the suppression of tumor growth and induction of apoptosis in cancer cells.

PI3K/Akt/mTOR Signaling Pathway Diagram

This guide provides a foundational understanding of this compound, highlighting its synthesis, characterization, and significance in the development of targeted cancer therapies. The detailed protocols and data serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to 3-(N-Methylaminocarbonyl)phenylboronic acid

CAS Number: 832695-88-2

This technical guide provides a comprehensive overview of 3-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety.

Physicochemical Properties

This compound, also known as 3-Borono-N-methylbenzamide, is a solid organic compound. Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 832695-88-2 |

| Molecular Formula | C₈H₁₀BNO₃ |

| Molecular Weight | 178.98 g/mol |

| Appearance | Solid |

| Melting Point | 114-124°C |

| InChI Key | FYFFPNFUVMBPRZ-UHFFFAOYSA-N |

| Synonyms | 3-Borono-N-methylbenzamide, (3-(Methylcarbamoyl)phenyl)boronic acid, 3-(Methylaminocarbonyl)benzeneboronic acid |

Chemical Structure

The structure of this compound features a phenyl ring substituted with a boronic acid group (-B(OH)₂) at position 1 and an N-methylaminocarbonyl group (-C(=O)NHCH₃) at position 3.

Caption: 2D structure of this compound.

Synthesis and Purification

A common synthetic route to arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the synthesis of substituted phenylboronic acids. The starting material for this specific compound is 3-bromo-N-methylbenzamide.

Materials:

-

3-bromo-N-methylbenzamide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)

-

Trimethyl borate

-

Hydrochloric acid (HCl), 2 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is placed under an inert atmosphere (Argon or Nitrogen).

-

Initial Solution: 3-bromo-N-methylbenzamide (1.0 equivalent) is dissolved in anhydrous THF.

-

Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.5 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for an additional 10-15 minutes after the addition is complete.

-

Borylation: Trimethyl borate (4.0 equivalents) is added dropwise, again keeping the temperature at -78°C. The mixture is stirred for 1 hour at -78°C, then allowed to warm slowly to -20°C over approximately 30 minutes.

-

Quenching and Hydrolysis: The reaction is quenched by the addition of 2 M HCl. The mixture is stirred for 10 minutes.

-

Work-up: The reaction mixture is neutralized with a saturated solution of NaHCO₃. The aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product is typically purified by silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel

-

Eluent (e.g., a mixture of dichloromethane and acetone, or ethyl acetate and hexanes)

Procedure:

-

Column Preparation: A chromatography column is packed with silica gel using the chosen eluent system.

-

Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

Elution: The product is eluted from the column with the chosen solvent system. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

-

Isolation: Fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure to yield the purified this compound.

Caption: General workflow for the synthesis and purification of the title compound.

Applications in Research and Drug Development

Phenylboronic acids are exceptionally versatile reagents in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Intermediate in Suzuki-Miyaura Coupling

This compound serves as a crucial building block for introducing the 3-(N-methylcarbamoyl)phenyl moiety into more complex molecules. This is particularly valuable in the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals.

Caption: Role in the Suzuki-Miyaura cross-coupling reaction.

Inhibitors of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][4] this compound is used as a precursor in the synthesis of novel kinase inhibitors that target this pathway.[5] The N-methylbenzamide moiety can engage in crucial hydrogen bonding interactions within the kinase active site, while the boronic acid functional group serves as a handle for synthetic elaboration via Suzuki coupling to construct the final inhibitor scaffold.

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Spectroscopic Data

| Spectroscopy Type | Expected Characteristics |

| ¹H NMR | - Aromatic protons: Multiplets in the range of δ 7.3-8.2 ppm. - N-H proton: Broad singlet, chemical shift is solvent-dependent. - B(OH)₂ protons: Very broad singlet, often exchanges with D₂O. - N-CH₃ protons: Singlet or doublet (due to coupling with N-H) around δ 2.8-3.0 ppm. |

| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 120-140 ppm. The carbon attached to the boron (ipso-carbon) may be broad or unobserved. - C=O (Amide): Signal around δ 165-170 ppm. - N-CH₃ carbon: Signal around δ 26-28 ppm. |

| ¹¹B NMR | A broad signal in the range of δ 27-33 ppm is characteristic for trigonal planar arylboronic acids. |

| IR Spectroscopy | - O-H stretch (B-OH): Very broad band from 3200-3600 cm⁻¹. - N-H stretch (Amide): Moderate band around 3300 cm⁻¹. - C=O stretch (Amide I): Strong band around 1640 cm⁻¹. - N-H bend (Amide II): Moderate band around 1550 cm⁻¹. - B-O stretch: Strong band around 1350 cm⁻¹. |

| Mass Spectrometry (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 177.97. |

Safety and Handling

Hazard Identification:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily available.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Protect from light and moisture.

Incompatible Materials:

-

Strong oxidizing agents, strong acids, strong bases.

References

- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-(N-Methylaminocarbonyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(N-Methylaminocarbonyl)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this particular compound in public literature, this document provides a comprehensive overview of the solubility characteristics of structurally related phenylboronic acids to serve as a predictive framework. Furthermore, this guide presents detailed, state-of-the-art experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, empowering researchers to generate precise data for their specific applications. Methodologies for quantitative analysis via High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are also detailed.

Introduction

This compound is an organoboron compound of increasing interest in medicinal chemistry and organic synthesis. Its utility in drug discovery and development, particularly as a building block in the synthesis of complex molecules, necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that profoundly influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability.

This guide aims to bridge the current information gap by providing a foundational understanding of the expected solubility of this compound based on data from analogous compounds. More importantly, it equips researchers with the necessary experimental protocols to determine the solubility of this and other compounds with high accuracy and reproducibility.

Predicted Solubility Profile of this compound

The solubility of phenylboronic acids is governed by a combination of factors including the polarity of the solvent, the nature of the substituents on the phenyl ring, and the potential for hydrogen bonding. Phenylboronic acid itself is soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride[1]. The presence of the N-methylaminocarbonyl group at the meta position in this compound is expected to influence its solubility profile. This functional group can participate in hydrogen bonding, potentially increasing solubility in protic and polar aprotic solvents.

Quantitative Solubility Data for Analogous Phenylboronic Acids

To provide a semi-quantitative insight into the expected solubility of this compound, the following table summarizes the solubility of phenylboronic acid and its substituted derivatives in a range of common organic solvents. The data is presented to illustrate general trends.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Phenylboronic Acid | Diethyl Ether | Ambient | Soluble | [1] |

| Phenylboronic Acid | Ethanol | Ambient | Soluble | [1] |

| Phenylboronic Acid | Chloroform | Ambient | Moderately Soluble | [2][3] |

| Phenylboronic Acid | Acetone | Ambient | High Solubility | [2][3] |

| Phenylboronic Acid | 3-Pentanone | Ambient | High Solubility | [2][3] |

| Phenylboronic Acid | Methylcyclohexane | Ambient | Very Low Solubility | [2][3] |

| Isobutoxyphenylboronic Acid (ortho, meta, para) | Chloroform | 20 | 0.006 - 0.045 (mole fraction) | [4][5] |

| Isobutoxyphenylboronic Acid (ortho, meta, para) | 3-Pentanone | 20 | 0.022 - 0.135 (mole fraction) | [4][5] |

| Isobutoxyphenylboronic Acid (ortho, meta, para) | Acetone | 20 | 0.032 - 0.150 (mole fraction) | [4][5] |

| Phenylboronic Acid Pinacol Ester | Various Organic Solvents | Ambient | Generally higher than the parent acid | [2][3] |

Note: The introduction of substituents can significantly impact solubility. For instance, the isobutoxy group generally increases solubility in most organic solvents compared to the unsubstituted phenylboronic acid[3][5].

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached from two perspectives: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility is a measure of how quickly a compound dissolves under specific, often non-equilibrium, conditions.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest over a period to achieve a saturated solution.

Materials:

-

This compound (solid)

-

Organic solvent of interest (high purity)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove all undissolved solids.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method (HPLC or UV-Vis).

-

Analyze the diluted filtrate to determine the concentration of the dissolved compound.

References

Stability and Storage of 3-(N-Methylaminocarbonyl)phenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(N-Methylaminocarbonyl)phenylboronic acid. The information presented herein is intended to support researchers, scientists, and professionals in the pharmaceutical and biotechnology industries in the proper handling, storage, and analysis of this compound, ensuring its integrity for research and development applications.

Executive Summary

This compound is a substituted arylboronic acid of interest in medicinal chemistry and drug discovery. Like other boronic acids, its stability is influenced by environmental factors such as temperature, humidity, light, and pH. The primary degradation pathways for arylboronic acids are oxidation and protodeboronation. This guide outlines the chemical properties relevant to stability, potential degradation mechanisms, recommended storage conditions, and detailed experimental protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing appropriate storage and handling procedures.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Borono-N-methylbenzamide |

| CAS Number | 832695-88-2 |

| Molecular Formula | C₈H₁₀BNO₃ |

| Molecular Weight | 178.98 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 114-124°C |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to oxidation and protodeboronation. The presence of the N-methylaminocarbonyl group at the meta position can influence the electronic properties of the phenyl ring and, consequently, the reactivity of the boronic acid moiety.

3.1. Oxidative Degradation

Oxidative degradation is a significant concern for boronic acids.[1][2] This process typically involves the conversion of the boronic acid to the corresponding phenol. The reaction is often mediated by reactive oxygen species. The proposed mechanism for the oxidative degradation of arylboronic acids is illustrated in the diagram below.

Caption: Proposed pathway for the oxidative degradation of arylboronic acids.

3.2. Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, with the boron group being replaced by a hydrogen atom. This degradation pathway is often catalyzed by acid or base and is influenced by temperature.

Caption: Simplified representation of the protodeboronation of an arylboronic acid.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

Table 2: Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. |

| Humidity | Store in a tightly sealed container to protect from moisture, which can facilitate hydrolysis and protodeboronation. |

| Light | Protect from light to minimize the risk of photolytic degradation. Use amber vials or store in a dark place. |

| Atmosphere | For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |

Handling:

-

Handle in a well-ventilated area.

-

Avoid inhalation of dust.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential. Below are detailed protocols for conducting these studies and a general procedure for a stability-indicating HPLC method.

5.1. Forced Degradation Study Protocol

This protocol outlines the conditions for subjecting this compound to various stress conditions to identify potential degradation products and pathways.

References

Technical Guide: Spectroscopic Data for 3-(N-Methylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(N-Methylaminocarbonyl)phenylboronic acid. The information is presented in a structured format to facilitate its use in research and development, particularly in the context of drug discovery and medicinal chemistry where this compound may serve as a key building block or intermediate.

Predicted NMR Data

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts, which are invaluable for structural verification and analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Ar-H (2) | 8.15 | Singlet | 1H | - |

| Ar-H (4) | 7.95 | Doublet | 1H | 7.6 |

| Ar-H (5) | 7.45 | Triplet | 1H | 7.6 |

| Ar-H (6) | 7.85 | Doublet | 1H | 7.6 |

| N-H | 6.20 (broad) | Singlet | 1H | - |

| C-H₃ | 2.85 | Doublet | 3H | 4.8 |

| B-(OH)₂ | 8.30 (broad) | Singlet | 2H | - |

Note: Predicted chemical shifts are referenced to a standard solvent, typically CDCl₃ or DMSO-d₆. The broadness of the N-H and B-(OH)₂ signals is due to quadrupolar broadening and chemical exchange.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (ppm) |

| C=O | 168.5 |

| C-B (1) | 135.0 (broad) |

| C-3 | 134.5 |

| C-5 | 128.5 |

| C-4 | 128.0 |

| C-6 | 131.0 |

| C-2 | 133.0 |

| N-CH₃ | 26.5 |

Note: The signal for the carbon attached to the boron (C-1) is often broadened due to the quadrupolar nature of the boron nucleus and may be difficult to observe.

Experimental Protocols

The following is a detailed, generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Filtration (Optional) : If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping : Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Operation

-

Instrument Setup : Ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed for homogeneity.

-

Sample Insertion : Carefully insert the NMR tube into the spinner turbine and place it in the sample changer or directly into the magnet.

-

Locking : Lock the spectrometer onto the deuterium signal of the solvent.

-

Parameter Setup for ¹H NMR :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Acquisition Time (at) : 2-4 seconds.

-

Relaxation Delay (d1) : 1-5 seconds.

-

Number of Scans (ns) : 8-16 scans, depending on the sample concentration.

-

Spectral Width (sw) : A range of -2 to 12 ppm is generally sufficient.

-

-

Parameter Setup for ¹³C NMR :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Acquisition Time (at) : 1-2 seconds.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Number of Scans (ns) : 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Spectral Width (sw) : A range of 0 to 200 ppm is typical for organic molecules.

-

-

Data Acquisition : Initiate the acquisition process.

-

Data Processing : After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

-

Referencing : Calibrate the chemical shift scale using the residual solvent peak as a reference.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for NMR data acquisition.

Caption: Chemical structure of this compound.

Caption: General workflow for NMR data acquisition and analysis.

An In-Depth Technical Guide to the Synthesis and Purification of 3-(N-Methylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 3-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The document details a robust synthetic pathway, outlines various purification methodologies, and presents relevant characterization data. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to produce this compound with high purity.

Introduction

This compound is a valuable bifunctional molecule featuring a boronic acid moiety and an N-methylcarboxamide group. The boronic acid functionality allows for participation in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The N-methylcarboxamide group can influence the molecule's solubility, polarity, and potential for hydrogen bonding interactions, making it an attractive component in the design of pharmacologically active compounds. This guide will focus on a common and effective synthetic route starting from 3-bromo-N-methylbenzamide.

Synthesis of this compound

The most prevalent and reliable method for the synthesis of this compound involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent hydrolysis. This method is analogous to the well-established procedures for the preparation of various arylboronic acids.

Proposed Synthetic Pathway

The overall synthetic transformation is depicted below:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the synthesis of analogous arylboronic acids.[1] Researchers should optimize conditions as necessary for their specific laboratory setup and scale.

Materials:

-

3-bromo-N-methylbenzamide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Trimethyl borate (B(OCH₃)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 3-bromo-N-methylbenzamide.

-

Dissolution: Anhydrous THF is added to dissolve the starting material under an inert atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a short period (e.g., 5-15 minutes) after the addition is complete.

-

Borylation: Trimethyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The mixture is then stirred at this temperature for approximately 1-2 hours.

-

Warming: The reaction is allowed to slowly warm to a higher temperature, for example, -20 °C, over a period of 20-30 minutes.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous solution of hydrochloric acid. The mixture is stirred for a few minutes.

-

Neutralization and Extraction: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Quantitative Data (Representative)

| Parameter | Expected Value |

| Yield | 50-70% |

| Purity (crude) | >80% |

Purification of this compound

Purification is a critical step to obtain high-purity this compound suitable for downstream applications. Several methods can be employed, and the choice will depend on the nature of the impurities and the desired final purity.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water, ethanol, or a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can enhance crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography

Silica gel column chromatography can be used to separate the desired product from impurities with different polarities.

Protocol:

-

Prepare a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.

-

Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.

-

Load the solution onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Purification via Salt Formation

This method takes advantage of the acidic nature of the boronic acid to separate it from non-acidic impurities.

Caption: Workflow for the purification of this compound via salt formation.

Protocol:

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt.

-

Separate the aqueous layer containing the boronate salt from the organic layer which retains non-acidic impurities.

-

Wash the aqueous layer with an organic solvent to remove any remaining non-polar impurities.

-

Acidify the aqueous layer with an acid (e.g., 1 M HCl) to a pH of around 2-3. The purified boronic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data

| Parameter | Expected Value |

| Purity (after purification) | >95% (by HPLC or NMR) |

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₀BNO₃ |

| Molecular Weight | 178.98 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 114-124 °C |

Spectroscopic Data (Expected)

-

¹H NMR (in DMSO-d₆):

-

Aromatic protons will appear as multiplets in the range of δ 7.5-8.2 ppm.

-

The N-H proton of the amide will likely appear as a broad singlet or a doublet (if coupled to the methyl group) between δ 8.0-9.0 ppm.

-

The B(OH)₂ protons will appear as a broad singlet, typically in the range of δ 8.0-8.5 ppm.

-

The N-methyl protons will be a singlet or a doublet (if coupled to the N-H proton) around δ 2.8 ppm.

-

-

¹³C NMR (in DMSO-d₆):

-

The carbonyl carbon of the amide will be in the range of δ 165-170 ppm.

-

Aromatic carbons will appear in the range of δ 125-140 ppm. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.

-

The N-methyl carbon will be around δ 26 ppm.

-

-

¹¹B NMR:

-

A broad singlet is expected in the range of δ 28-32 ppm for the trigonal planar boronic acid.

-

-

Mass Spectrometry (ESI):

-

Expected m/z for [M+H]⁺: 180.08.

-

Expected m/z for [M+Na]⁺: 202.06.

-

Safety and Handling

-

This compound is an irritant. Avoid contact with skin, eyes, and clothing.

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This technical guide has detailed a practical and effective method for the synthesis and purification of this compound. By following the outlined procedures, researchers can reliably produce this important building block in high purity for use in various research and development applications, particularly in the field of medicinal chemistry. The provided workflows and representative data serve as a valuable resource for the successful synthesis and characterization of this compound.

References

The Role of the N-Methylaminocarbonyl Group in Phenylboronic Acid Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the N-methylaminocarbonyl group's role in modulating the reactivity of phenylboronic acid. Phenylboronic acids are critical reagents in organic synthesis and drug development, with applications ranging from Suzuki-Miyaura cross-coupling reactions to the design of sensors and therapeutic agents. The nature of the substituent on the phenyl ring profoundly influences the boronic acid's electronic and steric properties, thereby dictating its reactivity. This document delves into the specific effects of the N-methylaminocarbonyl [-C(O)NHCH₃] group, examining its impact on the acidity (pKa), performance in cross-coupling reactions, and interactions with biological molecules. This guide synthesizes available data, proposes experimental protocols for further investigation, and provides a framework for understanding and predicting the behavior of N-methylaminocarbonyl-substituted phenylboronic acids in various chemical and biological contexts.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are versatile organic compounds characterized by a boronic acid [-B(OH)₂] functional group attached to a phenyl ring. Their utility stems from the unique properties of the boron atom, which possesses an empty p-orbital, rendering it a Lewis acid. This Lewis acidity is central to their reactivity, enabling them to participate in a wide array of chemical transformations.

The reactivity of the boronic acid moiety can be finely tuned by introducing substituents onto the phenyl ring. These substituents exert electronic and steric effects that modulate the Lewis acidity of the boron center, influencing key reaction parameters such as reaction rates, equilibrium constants, and binding affinities. Understanding these substituent effects is paramount for the rational design of novel reagents, catalysts, and therapeutic agents.

This guide focuses specifically on the N-methylaminocarbonyl group as a substituent. This group, also known as the N-methylcarbamoyl group, is of particular interest due to its combination of electronic and steric features. It contains a carbonyl group, which is electron-withdrawing, and a nitrogen atom with a lone pair of electrons, which can participate in resonance. This duality suggests a nuanced influence on the reactivity of the phenylboronic acid.

Electronic and Steric Effects of the N-Methylaminocarbonyl Group

The overall influence of a substituent on the reactivity of an aromatic ring can be dissected into its electronic and steric contributions.

Electronic Effects

The electronic effect of the N-methylaminocarbonyl group is a combination of inductive and resonance effects.

-

Inductive Effect (-I): The carbonyl group is strongly electronegative, leading to a withdrawal of electron density from the phenyl ring through the sigma bond framework. This inductive effect deactivates the ring and increases the Lewis acidity of the boronic acid group.

-

Resonance Effect (+M/-M): The nitrogen atom of the amide has a lone pair of electrons that can be delocalized into the phenyl ring, a +M (mesomeric) effect. Conversely, the carbonyl group can withdraw electron density from the ring via resonance (-M effect). The overall resonance effect is a balance of these two opposing contributions. For an amide group, the resonance donation from the nitrogen lone pair is generally considered to be significant.

Steric Effects

Impact on Acidity (pKa)

The Lewis acidity of a boronic acid is quantified by its pKa value. A lower pKa indicates a stronger Lewis acid. The pKa of a substituted phenylboronic acid is influenced by the electronic nature of the substituent. Electron-withdrawing groups stabilize the anionic boronate species [ArB(OH)₃]⁻, thus lowering the pKa and increasing acidity.

A study by Springsteen et al. investigated the pKa of various substituted phenylboronic acids.[1] The pKa of 4-(methylcarbamoyl)phenylboronic acid was determined to be lower than that of unsubstituted phenylboronic acid, consistent with the electron-withdrawing nature of the N-methylaminocarbonyl group.[1]

Table 1: pKa Values of Selected Phenylboronic Acids

| Substituent | Position | pKa | Reference |

| H | - | ~9.0 | [1] |

| 3-Acetamido | meta | Higher than PBA | [1] |

| 4-Methylcarbamoyl | para | Lower than PBA | [1] |

| 4-Formyl | para | Lower than PBA | [1] |

Note: "Higher" and "Lower" are qualitative descriptions from the source. Precise numerical values for all compounds were not provided in the abstract.

The lower pKa of 4-(N-methylaminocarbonyl)phenylboronic acid has significant implications for its applications, particularly in diol binding, as a lower pKa facilitates the formation of the boronate anion at physiological pH.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. The reactivity of the boronic acid in this reaction is influenced by the electronic and steric properties of its substituents.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituent on the phenylboronic acid primarily affects the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the N-methylaminocarbonyl group is expected to have a complex effect on the Suzuki-Miyaura reaction. On one hand, increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex required for transmetalation. On the other hand, the deactivation of the aromatic ring might decrease its nucleophilicity, potentially slowing down the transfer to the palladium center.

Comparative kinetic studies are necessary to fully elucidate the role of the N-methylaminocarbonyl group in Suzuki-Miyaura reactions. A proposed experimental workflow to assess this is provided in Section 7.

Interactions with Diols and Applications in Sensing

Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols to form cyclic boronate esters. This interaction is the basis for their use in sensors for diol-containing molecules, most notably glucose.

The binding affinity of a phenylboronic acid for a diol is highly dependent on the pH of the medium and the pKa of the boronic acid. The formation of the more nucleophilic tetrahedral boronate anion is crucial for efficient diol binding.

Figure 2: Equilibrium between phenylboronic acid, its boronate anion, and the cyclic boronate ester formed with a diol.

The N-methylaminocarbonyl group, by lowering the pKa of the phenylboronic acid, is expected to enhance its binding affinity for diols at or near physiological pH (7.4). This makes N-methylaminocarbonyl-substituted phenylboronic acids promising candidates for the development of glucose sensors that operate under physiological conditions.[2]

Role in Drug Development: Proteasome Inhibition

Boronic acids have emerged as a significant class of therapeutic agents, with the proteasome inhibitor bortezomib being a prominent example used in the treatment of multiple myeloma. The mechanism of action involves the boronic acid moiety forming a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the proteasome, thereby inhibiting its function.

Figure 3: Simplified schematic of proteasome inhibition by a dipeptidyl boronic acid, leading to apoptosis.

The N-methylaminocarbonyl group can be incorporated into the peptide backbone of such inhibitors. Its ability to form hydrogen bonds and its electronic influence on the boronic acid's reactivity can contribute to the overall binding affinity and selectivity of the inhibitor for the proteasome. The design of second-generation proteasome inhibitors often involves modifying the peptide side chains and the terminal capping group to optimize potency, selectivity, and pharmacokinetic properties. The N-methylaminocarbonyl group offers a synthetically accessible and tunable moiety for such optimizations.

Experimental Protocols

This section outlines detailed methodologies for key experiments to quantitatively assess the role of the N-methylaminocarbonyl group in phenylboronic acid reactivity.

Synthesis of 4-(N-Methylaminocarbonyl)phenylboronic Acid

A common route for the synthesis of 4-(N-methylaminocarbonyl)phenylboronic acid starts from 4-carboxyphenylboronic acid.

Figure 4: Synthetic workflow for 4-(N-methylaminocarbonyl)phenylboronic acid.

Materials:

-

4-Carboxyphenylboronic acid

-

Thionyl chloride (SOCl₂)

-

Methylamine (CH₃NH₂) solution (e.g., 40% in water or 2M in THF)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-carboxyphenylboronic acid in anhydrous DCM. Add an excess of thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the solution becomes clear.

-

Amidation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve an excess of methylamine in anhydrous THF. Slowly add the acid chloride solution to the methylamine solution at 0 °C with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 4-(N-methylaminocarbonyl)phenylboronic acid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Determination of pKa by UV-Vis Spectrophotometry

Materials:

-

4-(N-Methylaminocarbonyl)phenylboronic acid

-

Buffer solutions of varying pH (e.g., from pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or water).

-

Prepare a series of solutions with a constant concentration of the boronic acid in buffers of different, precisely known pH values.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.

-

The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Kinetic Analysis of Suzuki-Miyaura Coupling by HPLC

Figure 5: Workflow for kinetic analysis of a Suzuki-Miyaura reaction using HPLC.

Materials:

-

4-(N-Methylaminocarbonyl)phenylboronic acid and other substituted phenylboronic acids for comparison

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., toluene/water)

-

Internal standard (e.g., biphenyl)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Thermostatted reaction vessel

Procedure:

-

Set up the Suzuki-Miyaura reaction in a thermostatted vessel with all reactants except the palladium catalyst. Include a known amount of an internal standard.

-

Take an initial sample (t=0) before adding the catalyst.

-

Initiate the reaction by adding the palladium catalyst.

-

At regular time intervals, withdraw aliquots of the reaction mixture and immediately quench them (e.g., by adding a large volume of cold acetonitrile).

-

Dilute and filter the quenched samples before injection into the HPLC.

-

Analyze the samples by HPLC, monitoring the disappearance of the starting materials and the appearance of the product.

-

Quantify the concentrations of the reactants and products at each time point by comparing their peak areas to that of the internal standard.

-

Plot concentration versus time to determine the reaction rate. By performing the reaction with different initial concentrations of reactants, the rate law and rate constant can be determined.

Data Presentation

To facilitate a clear comparison of the reactivity of N-methylaminocarbonyl-substituted phenylboronic acid with other substituted analogs, all quantitative data should be summarized in structured tables.

Table 2: Comparative pKa Values of Substituted Phenylboronic Acids

| Substituent | Position | pKa (experimental) | pKa (predicted) |

| H | - | ||

| 4-OCH₃ | para | ||

| 4-CH₃ | para | ||

| 4-Cl | para | ||

| 4-C(O)NHCH₃ | para | ||

| 4-NO₂ | para | ||

| 3-Cl | meta | ||

| 3-C(O)NHCH₃ | meta |

Table 3: Comparative Kinetic Data for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with 4-Bromoanisole

| Substituent on Phenylboronic Acid | Position | Relative Rate Constant (k_rel) |

| H | - | 1.00 |

| 4-OCH₃ | para | |

| 4-CH₃ | para | |

| 4-Cl | para | |

| 4-C(O)NHCH₃ | para | |

| 4-NO₂ | para | |

| 3-C(O)NHCH₃ | meta |

Table 4: Comparative Binding Constants (K_b) of Substituted Phenylboronic Acids with Glucose at pH 7.4

| Substituent on Phenylboronic Acid | Position | Binding Constant (K_b, M⁻¹) |

| H | - | |

| 4-OCH₃ | para | |

| 4-CH₃ | para | |

| 4-Cl | para | |

| 4-C(O)NHCH₃ | para | |

| 4-NO₂ | para | |

| 3-C(O)NHCH₃ | meta |

Note: The tables are templates to be populated with experimental or literature data.

Conclusion

The N-methylaminocarbonyl group exerts a significant, albeit complex, influence on the reactivity of phenylboronic acid. Its electron-withdrawing nature increases the Lewis acidity of the boronic acid moiety, which is advantageous for applications such as diol sensing at physiological pH. In the context of Suzuki-Miyaura cross-coupling, its effect on the reaction rate is a balance between enhanced boronate formation and potential deactivation of the aromatic ring. For applications in drug discovery, particularly in the design of proteasome inhibitors, the N-methylaminocarbonyl group offers opportunities for hydrogen bonding and fine-tuning of electronic properties to optimize binding affinity and selectivity.

Further quantitative experimental studies, following the protocols outlined in this guide, are essential to fully elucidate the structure-activity relationships of N-methylaminocarbonyl-substituted phenylboronic acids. Such studies will enable a more rational design of these valuable compounds for a wide range of applications in chemistry, materials science, and medicine.

References

Exploring the Electronic Effects of Substituents on Phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids (PBAs) are a cornerstone of modern organic chemistry, celebrated for their versatility in synthesis, materials science, and medicinal chemistry. Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][2] Beyond synthesis, their ability to reversibly bind with diols makes them invaluable in the development of sensors, particularly for carbohydrates like glucose, and in drug delivery systems.[2][3][4]

The reactivity, acidity, and binding affinity of a phenylboronic acid are profoundly influenced by the electronic properties of substituents on the phenyl ring.[3][5] An electron-withdrawing group (EWG) enhances the Lewis acidity of the boron atom, while an electron-donating group (EDG) diminishes it. This modulation of the boron center's electron density directly impacts key chemical properties, including the acid dissociation constant (pKa) and the kinetics of reactions in which it participates.[5][6] Understanding and quantifying these electronic effects is therefore critical for designing novel catalysts, developing sensitive and selective sensors, and optimizing pharmaceutical candidates. This guide provides an in-depth analysis of these substituent effects, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Theoretical Framework: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of meta- and para-substituents on the reactivity of an aromatic compound.[7][8] It establishes a linear free-energy relationship, expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K or k is the equilibrium or rate constant for the substituted reactant.

-

K₀ or k₀ is the constant for the unsubstituted (hydrogen) reactant.[7][9]

-

σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent and is independent of the reaction type. It quantifies the electronic effect of the substituent.

-

ρ (rho) is the reaction constant , which depends on the reaction type and conditions but not on the substituent. It measures the sensitivity of the reaction to electronic effects.[7][9]

For the dissociation of phenylboronic acids, a positive ρ value indicates that the reaction is aided by electron-withdrawing groups, which stabilize the resulting boronate anion. Studies have shown the ρ value for the dissociation of meta- and para-substituted phenylboronic acids to be approximately 2.1, indicating a high sensitivity to substituent effects—greater than that of benzoic acid dissociation (ρ = 1.00).[6][10]

Quantitative Data on Substituent Effects

The electronic effect of a substituent is most directly observed in the pKa of the phenylboronic acid. Electron-withdrawing groups stabilize the negatively charged tetrahedral boronate species formed upon deprotonation, leading to a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the anion, resulting in a higher pKa.

pKa Values of Substituted Phenylboronic Acids

The following table summarizes the experimental pKa values for a range of phenylboronic acids with various substituents at the meta and para positions.

| Substituent (X) | Position | Hammett Constant (σ) | pKa | Reference(s) |

| -H | - | 0.00 | 8.86 | [11] |

| -OCH₃ | para | -0.27 | 9.25 | [12] |

| -CH₃ | para | -0.17 | 9.17 | [10] |

| -F | para | +0.06 | 8.77 | [11] |

| -Cl | para | +0.23 | 8.56 | [10] |

| -F | meta | +0.34 | 8.28 | [11] |

| -OCF₃ | meta | +0.40 | 7.93 | [11] |

| -CF₃ | meta | +0.43 | 8.02 | [11] |

| -CN | para | +0.66 | 7.84 | [10] |

| -NO₂ | para | +0.78 | 7.23 | [4] |

| -CF₃ | para | +0.54 | 7.72 | [11] |

Note: pKa values can vary slightly based on experimental conditions (e.g., solvent, temperature). The values presented are representative examples from aqueous solutions.

Influence on Reaction Kinetics

The electronic nature of the substituent significantly affects the kinetics of reactions involving phenylboronic acids, such as the Suzuki-Miyaura coupling. The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often the rate-determining step. Electron-withdrawing groups on the phenylboronic acid can accelerate this step by increasing the Lewis acidity of the boron atom and facilitating the formation of the boronate intermediate required for transmetalation. Conversely, electron-donating groups can slow the reaction.[13] For example, in a study of the reduction of Cu(I) by para-substituted phenylboronic acids, a Hammett plot showed a positive correlation, indicating that electron-withdrawing substituents like -CN and -NO₂ increased the reaction rate.[14]

Experimental Protocols

General Synthesis of Substituted Phenylboronic Acids

A common and effective method for synthesizing phenylboronic acids is through the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate ester, followed by acidic hydrolysis.[1][2][15]

Protocol:

-

Grignard Formation: React the appropriate substituted bromobenzene with magnesium turnings in a dry ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon) to form the corresponding phenylmagnesium bromide.

-

Boration: Cool the Grignard solution to a low temperature (typically -78 °C). Slowly add a solution of triisopropyl or trimethyl borate in the same dry solvent.[16][17]

-

Quenching and Hydrolysis: Allow the reaction to warm to room temperature while stirring. Quench the reaction by slowly adding an aqueous acid solution (e.g., 1 M HCl).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization.[16]

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

Methodological & Application

Optimizing Suzuki Coupling Reactions with 3-(N-Methylaminocarbonyl)phenylboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for optimizing the Suzuki-Miyaura cross-coupling reaction using 3-(N-Methylaminocarbonyl)phenylboronic acid. Due to the electron-withdrawing nature of the N-methylaminocarbonyl group, specific considerations for catalyst, ligand, base, and solvent selection are crucial for achieving high yields. These guidelines are based on established principles for Suzuki couplings of electron-deficient boronic acids.

Data Presentation: Optimal Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various aryl halides. These conditions are derived from successful couplings of structurally similar electron-deficient arylboronic acids. Optimization may be required for specific substrates.

| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (9:1) | 80-100 | 12-24 | 85-95 |

| 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12-18 | 80-90 |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF/H₂O (5:1) | 90 | 8-16 | 75-85 |

| 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (10:1) | 110 | 18-24 | 70-80 |

| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 85 | 16-24 | 65-75 |

Experimental Protocols

This section outlines a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene/Water, 9:1 v/v)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, round-bottom flask containing a magnetic stir bar, add the this compound, aryl bromide, palladium catalyst, phosphine ligand, and base.

-

Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.

-

Add the degassed solvent system to the flask via syringe.

-

Place the flask in a preheated oil bath and attach a condenser.

-

Stir the reaction mixture at the specified temperature (e.g., 80-100 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.

-